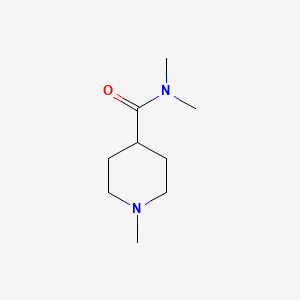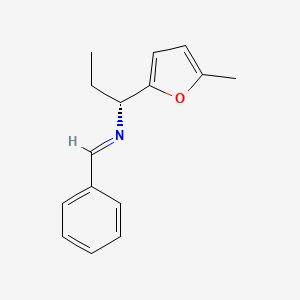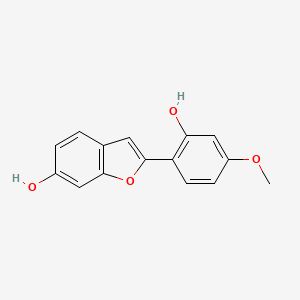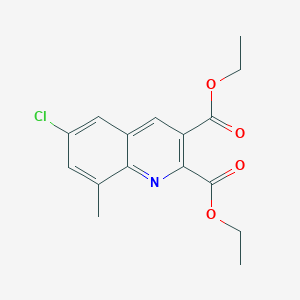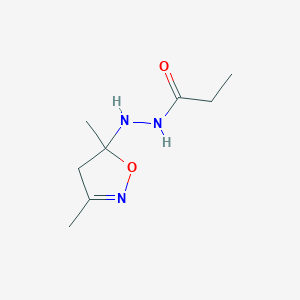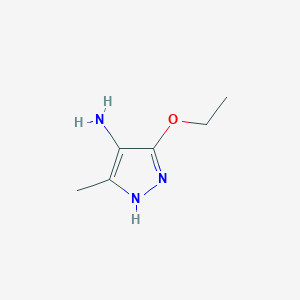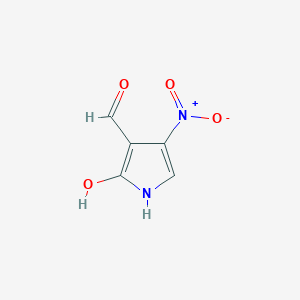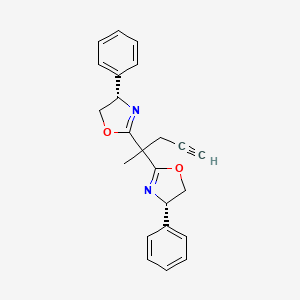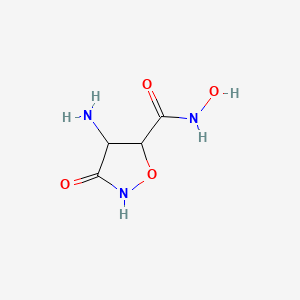
4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorophenol and phenylacetylene.
Formation of 2,6-Dichlorophenoxyacetylene: 2,6-Dichlorophenol is reacted with propargyl bromide in the presence of a base such as potassium carbonate to form 2,6-dichlorophenoxyacetylene.
Cycloaddition Reaction: The 2,6-dichlorophenoxyacetylene undergoes a cycloaddition reaction with phenyl azide to form the triazole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles or phenyl derivatives.
科学的研究の応用
4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole has several scientific research applications:
Pharmaceuticals: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Agriculture: The compound is explored for its use as a herbicide or pesticide.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism of action of 4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cellular processes such as apoptosis and cell proliferation.
類似化合物との比較
Similar Compounds
- 4-((2,4-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole
- 4-((2,6-Dichlorophenoxy)methyl)-1-(4-methylphenyl)-1H-1,2,3-triazole
- 4-((2,6-Dichlorophenoxy)methyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole
Uniqueness
4-((2,6-Dichlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dichlorophenoxy group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various applications.
特性
分子式 |
C15H11Cl2N3O |
|---|---|
分子量 |
320.2 g/mol |
IUPAC名 |
4-[(2,6-dichlorophenoxy)methyl]-1-phenyltriazole |
InChI |
InChI=1S/C15H11Cl2N3O/c16-13-7-4-8-14(17)15(13)21-10-11-9-20(19-18-11)12-5-2-1-3-6-12/h1-9H,10H2 |
InChIキー |
NJBOYGIHKIAJLS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)COC3=C(C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


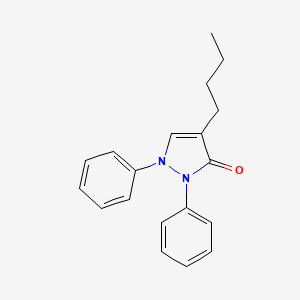
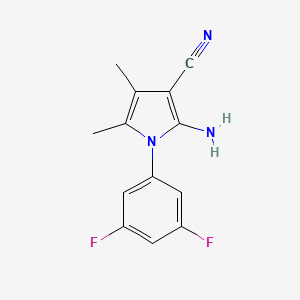
![2-(Aminomethyl)-4-(2-chloroacetyl)benzo[d]oxazole](/img/structure/B12877768.png)
![3-[4-(4-Chlorophenyl)-2-ethyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12877776.png)
![2-(Carboxy(hydroxy)methyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877793.png)
